Clozapine-D4

Catalog No.
S885836
CAS No.
204395-52-8
M.F
C18H19ClN4
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine-D4

CAS Number

204395-52-8

Product Name

Clozapine-D4

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Synonyms

HF 1854-d4; Azaleptin-d4; Fazaclo-d4; Iprox-d4; Sizopin-d4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]

Overall, research on clozapine and D4 receptors is ongoing, but it's important to note:

  • There is no single molecule called "Clozapine-D4".
  • The research focuses on the interaction between clozapine and D4 receptors, not a combined molecule.
  • More research is needed to fully understand the role of D4 receptors in schizophrenia and clozapine's effectiveness.

Here are some sources for further reading:

  • [1] Neuropsychopharmacology: The Fifth Generation of Progress
  • [2] Schizophrenia Bulletin
  • [3] Psychopharmacogenetics

Clozapine-D4 is a deuterated analogue of clozapine, a first-line atypical antipsychotic primarily used for treatment-resistant schizophrenia. The incorporation of deuterium in the chemical structure enhances the metabolic stability of the compound, potentially improving its pharmacokinetic profile. Clozapine itself acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors, but has a notably higher affinity for the dopamine D4 receptor, which is implicated in its unique therapeutic effects and side effect profile .

Clozapine undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The metabolic pathways include demethylation and hydroxylation, leading to several metabolites, with norclozapine being the most active. The introduction of deuterium in clozapine-D4 alters these metabolic pathways slightly, potentially reducing the formation of certain metabolites that may contribute to adverse effects .

Key Reactions:

  • Demethylation: Conversion of clozapine to norclozapine.
  • Hydroxylation: Formation of hydroxylated derivatives.
  • N-Oxidation: Producing N-oxide derivatives.

Clozapine-D4 exhibits similar biological activity to clozapine but with enhanced pharmacokinetic properties due to its deuterated nature. Clozapine has been shown to have a 10-fold higher affinity for the dopamine D4 receptor compared to D2 and D3 receptors, which is crucial for its efficacy in treating schizophrenia . The activity at these receptors contributes to its ability to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

The synthesis of clozapine-D4 can be achieved through several methods involving deuterated reagents. A common approach includes:

  • Starting Material: Begin with 8-chloro-5H-benzo[b,e][1,4]diazepin-11(10H)-one.
  • Deuteration: Use deuterated methyl iodide or other deuterated alkylating agents during the synthesis to selectively introduce deuterium into the molecule.
  • Formation of Clozapine: Follow established synthetic routes for clozapine, incorporating deuterated intermediates where necessary.

This method allows for the production of clozapine-D4 while maintaining the structural integrity and biological activity of the parent compound .

Clozapine-D4 is primarily researched for its potential use in treating schizophrenia, particularly in patients resistant to other treatments. Its improved metabolic stability may lead to better patient compliance and reduced side effects. Additionally, it can be utilized in pharmacokinetic studies to better understand drug metabolism and interactions without the interference of standard clozapine metabolism .

Clozapine-D4's interactions are expected to mirror those of clozapine, with particular attention to its metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with drugs that inhibit CYP1A2 can significantly increase clozapine levels, leading to heightened risk of adverse effects such as agranulocytosis. Conversely, drugs that induce CYP1A2 may lower clozapine levels, reducing efficacy .

Notable Interactions:

  • Inhibitors: Fluvoxamine, ciprofloxacin.
  • Inducers: Tobacco, rifampicin.

Clozapine-D4 shares similarities with several other atypical antipsychotics but stands out due to its unique receptor binding profile and metabolic advantages. Below is a comparison with similar compounds:

CompoundDopamine D4 AffinityNotable Features
ClozapineHighFirst-line treatment for resistant schizophrenia
OlanzapineModerateBroader receptor activity but less D4 selectivity
QuetiapineLowPrimarily acts on serotonin receptors
RisperidoneModerateHigher propensity for extrapyramidal symptoms
LurasidoneModerateBalanced efficacy on positive and negative symptoms

Clozapine-D4's unique position lies in its enhanced stability and potential reduction in side effects due to its deuterated structure while retaining high affinity for the dopamine D4 receptor .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.1549313 g/mol

Monoisotopic Mass

330.1549313 g/mol

Heavy Atom Count

23

Tag

Clozapine

Related CAS

5786-21-0 (unlabelled)

Dates

Modify: 2023-08-15

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